![molecular formula C16H13ClN2OS B4182019 3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4182019.png)
3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide
Overview
Description
This analysis focuses on the chemical synthesis, molecular structure, chemical reactions, and properties of 3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide. This compound is structurally related to several research chemicals that have been explored for their potential applications due to their unique chemical properties.
Synthesis Analysis
The synthesis of related benzothiophene carboxamide derivatives involves complex organic reactions, including cyclization, amidation, and chlorination processes. For instance, 3-Chloro-1-benzothiophene-2-carbonylchloride reacts with anthranilic acid in pyridine to yield specific quinazolinones derivatives, showcasing the compound's foundational synthesis pathway (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals specific dihedral angles between the thiophene ring and adjoining groups, indicating a relatively planar structure conducive to stacking and molecular interactions. This aspect is critical for understanding the compound's behavior in crystalline forms and its interactions with biological targets (Mukhtar et al., 2012).
Chemical Reactions and Properties
The compound's reactivity with various nucleophiles and its ability to form diverse derivatives highlight its chemical versatility. For example, its reaction to form quinazolinones derivatives underlines its potential for creating a wide range of biologically active compounds (Naganagowda & Petsom, 2011).
Future Directions
The future directions for the study of “3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide” could involve further exploration of its synthesis, structural analysis, and potential applications. For instance, the stepwise reduction of imines has been used to synthesize similar compounds , and this method could potentially be applied to the synthesis of “3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide”.
Mechanism of Action
Target of Action
Similar compounds have been reported to have antileishmanial and antimalarial activities . Therefore, it’s possible that this compound may also target organisms causing these diseases.
Mode of Action
Similar compounds have been found to inhibit certain enzymes or proteins in the target organisms, leading to their death
Biochemical Pathways
Based on the potential targets mentioned above, it can be inferred that the compound may affect the metabolic pathways of the target organisms, leading to their death .
Pharmacokinetics
Similar compounds are usually well absorbed and distributed in the body, metabolized by the liver, and excreted through the kidneys . The bioavailability of the compound would depend on these properties, as well as factors such as its solubility and stability.
Result of Action
Based on the potential targets and mode of action mentioned above, it can be inferred that the compound may cause death of the target organisms by inhibiting their essential metabolic pathways .
Action Environment
For instance, the compound’s stability and efficacy could decrease at high temperatures or extreme pH values .
properties
IUPAC Name |
3-chloro-N-(1-pyridin-4-ylethyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10(11-6-8-18-9-7-11)19-16(20)15-14(17)12-4-2-3-5-13(12)21-15/h2-10H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXJOIGFDLSTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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